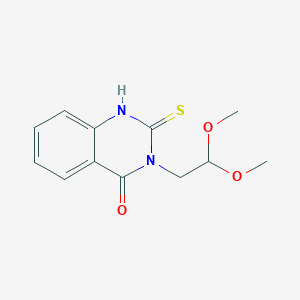
3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring . The 2,2-dimethoxyethyl group is an ether group, which could potentially increase the compound’s solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a quinazolinone core with a 2-thioxo group and a 2,2-dimethoxyethyl group attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the 2-thioxo group and the 2,2-dimethoxyethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the 2,2-dimethoxyethyl group could potentially increase its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
One study outlines the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating their antimicrobial and anticonvulsant activities. These derivatives were synthesized via Mannich reaction and evaluated against various bacterial and fungal strains, revealing broad-spectrum activity. Notably, compounds PTQ-03 and ETQ-03 showed significant activity against both gram-positive and gram-negative bacteria as well as fungi. Additionally, certain compounds exhibited potent anticonvulsant properties, highlighting the potential of these derivatives in treating convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Catalytic Synthesis
Another study describes a copper-catalyzed tandem reaction facilitating the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from ortho-bromobenzamides and isothiocyanates. This method provides an efficient route for synthesizing these compounds, utilizing CuI as a precatalyst and Cs2CO3 as a base, showcasing a practical approach for their production (Wang, Zhao, & Xi, 2011).
Antibacterial Activity
Research on 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its derivatives has indicated significant antibacterial activity against a range of microorganisms. The study demonstrates the potential of these compounds in addressing bacterial infections, with certain derivatives showing higher antibacterial activities compared to standard drugs (Osarumwense, 2022).
Multicomponent Synthesis
A multicomponent synthesis approach has been reported for creating 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines, showcasing the versatility of quinazolinone derivatives in organic chemistry. This synthesis method underscores the adaptability of these compounds in chemical reactions and their potential utility in various applications (Tonkikh, Strakovs, & Petrova, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2,2-dimethoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-16-10(17-2)7-14-11(15)8-5-3-4-6-9(8)13-12(14)18/h3-6,10H,7H2,1-2H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXUUFUCKJIOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C(=O)C2=CC=CC=C2NC1=S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2594361.png)
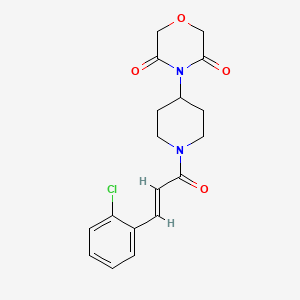
![3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole](/img/structure/B2594366.png)
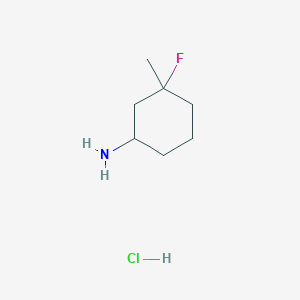
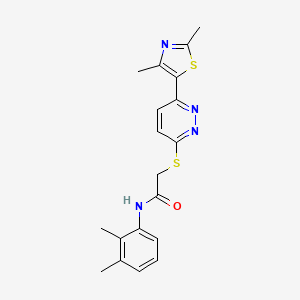
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)
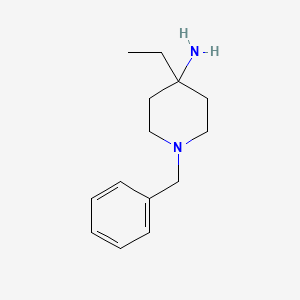
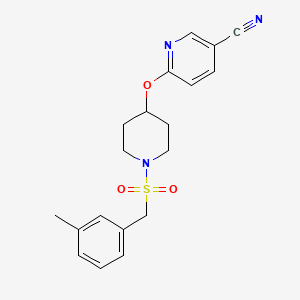
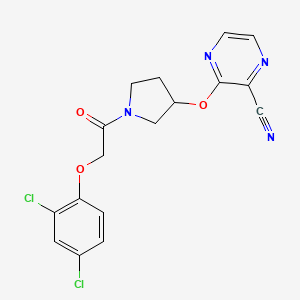
![N-(furan-2-ylmethyl)-N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2594379.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2594381.png)
![6-bromo-3-[(4-tert-butylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2594382.png)
